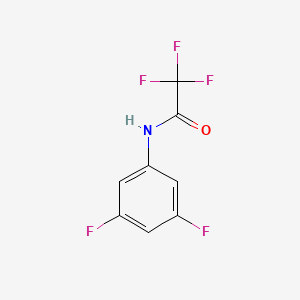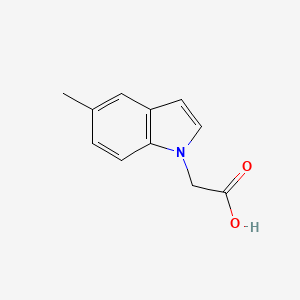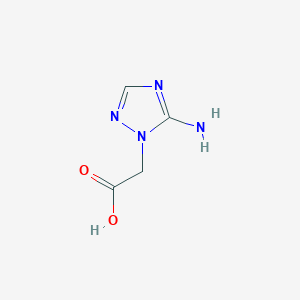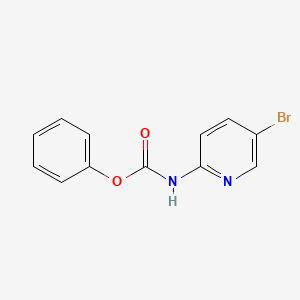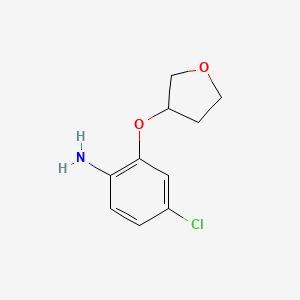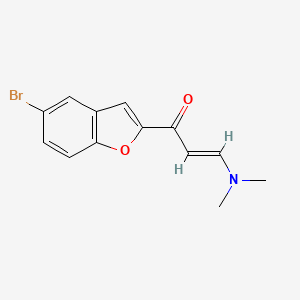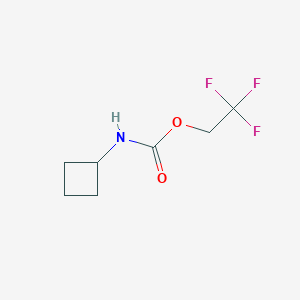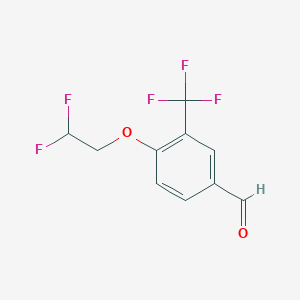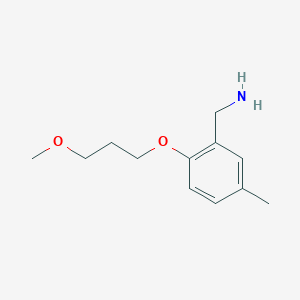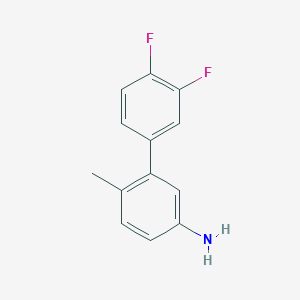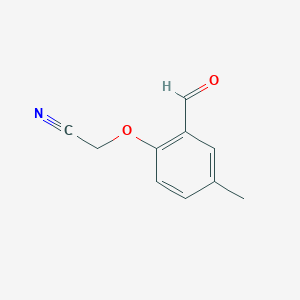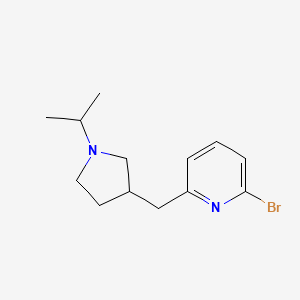
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds such as 2-Bromo-6-methylpyridine are formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 2-Bromo-6-methylpyridine, which has a molecular formula of C6H6BrN and an average mass of 172.023 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyridine-Based Derivatives : A study by Ahmad et al. (2017) focused on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including the use of similar bromo-pyridine compounds. Density functional theory (DFT) studies helped identify potential candidates as chiral dopants for liquid crystals and assess biological activities like anti-thrombolytic and biofilm inhibition.
Study of Proton Transfer in Chromophores : Research by Vetokhina et al. (2012) on derivatives of a similar compound, 2-(1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions: excited-state intramolecular, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings have implications for the understanding of molecular dynamics in photoreactive compounds.
Antibacterial Activity of Cyanopyridine Derivatives : A study by Bogdanowicz et al. (2013) utilized a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate for synthesizing new cyanopyridine derivatives. These compounds demonstrated significant antimicrobial activity against various bacteria.
Pyridylcarbene Formation and Thermal Decomposition : Abarca et al. (2006) researched the decomposition of a bromo-triazolo-pyridine compound, leading to pyridylcarbene intermediates. This study contributes to understanding the stability and reactivity of pyridine-based compounds under thermal conditions.
Synthesis of TRFIA Chelates Intermediates : A 2009 study by Pang Li-hua reported the preparation of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using a process that involves bromo-pyridine compounds.
Role of Ancillary Ligand in Iridium Complexes : Stagni et al. (2008) investigated iridium complexes with pyridine-based ligands, demonstrating the significant role of these ligands in tuning the redox and emission properties of the complexes.
Nickel(II) Complexes and Ethylene Oligomerization : A study by Nyamato et al. (2016) involved synthesizing nickel(II) complexes using derivatives of bromo-pyridine, which were then used as catalysts in ethylene oligomerization.
Molecular Structures of Bromo-Pyridine Derivatives : Research by Rodi et al. (2013) on a bromo-pyridine derivative provided insights into its molecular geometry and intermolecular interactions, crucial for understanding the compound's behavior in various applications.
Eigenschaften
IUPAC Name |
2-bromo-6-[(1-propan-2-ylpyrrolidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-7-6-11(9-16)8-12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQCTJCNVOPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
